molecular formula C21H26O5 B1664275 2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl- CAS No. 80809-95-6

2,5-Cyclohexadiene-1,4-dione, 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-

Cat. No. B1664275
Key on ui cas rn: 80809-95-6
M. Wt: 358.4 g/mol
InChI Key: XZNSTIQKLTYQRE-UHFFFAOYSA-N
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Patent
US04393075

Procedure details

In a mixed solvent of acetonitrile (6 ml) and water (3 ml) were dissolved 5-methyl-1,2,3,4-tetramethoxy-6-(12-hydroxy-5,10-dodecadiynyl)benzene (II, 0.50 g, 1.29 mmole) and pyridine-2,6-dicarboxylic acid (0.65 g, 1.29×3 mmole), and the solution was stirred under cooling with ice, followed by adding dropwise and ice-cooled solution of ceric ammonium nitrate (2.12 g) in acetonitrile (4.5 ml) and water (4.5 ml) over a 15-minute period. The reaction was allowed to proceed under the same conditions for 15 minutes and further at room temperature for 15 minutes. After the completion of the reaction, the insolubles were filtered out, and the acetonitrile was distilled off under reduced pressure. By adding isopropyl ether (20 ml) and water (20 ml) to the residue, the product was extracted. The organic layer was washed with aqueous sodium bicarbonate solution and aqueous sodium chloride solution, successively, dried (over MgSO4) and concentrated under reduced pressure, resulting in a residue. The residue was chromatographed on a column of silica gel developing with a mixed solvent of isopropyl ether and ethyl acetate to give 2,3-dimethoxy-5-methyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (I, 0.42 g, 91%, oil).
[Compound]
Name
ceric ammonium nitrate
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
5-methyl-1,2,3,4-tetramethoxy-6-(12-hydroxy-5,10-dodecadiynyl)benzene
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([O:27]C)=[C:4]([O:25][CH3:26])[C:5]([O:23][CH3:24])=[C:6]([O:21]C)[C:7]=1[CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][C:17]#[C:18][CH2:19][OH:20].N1C(C(O)=O)=CC=CC=1C(O)=O>C(#N)C.O>[CH3:24][O:23][C:5]1[C:6](=[O:21])[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][C:17]#[C:18][CH2:19][OH:20])=[C:2]([CH3:1])[C:3](=[O:27])[C:4]=1[O:25][CH3:26]

Inputs

Step One
Name
ceric ammonium nitrate
Quantity
2.12 g
Type
reactant
Smiles
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Two
Name
5-methyl-1,2,3,4-tetramethoxy-6-(12-hydroxy-5,10-dodecadiynyl)benzene
Quantity
0.5 g
Type
reactant
Smiles
CC=1C(=C(C(=C(C1CCCCC#CCCCC#CCO)OC)OC)OC)OC
Name
Quantity
0.65 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)O)C(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
by adding dropwise
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered out
DISTILLATION
Type
DISTILLATION
Details
the acetonitrile was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
By adding isopropyl ether (20 ml) and water (20 ml) to the residue
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium bicarbonate solution and aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, dried (over MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting in a residue
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel developing with a mixed solvent of isopropyl ether and ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C(C(=C(C(C1OC)=O)C)CCCCC#CCCCC#CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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